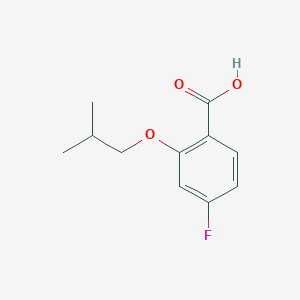

4-Fluoro-2-isobutoxybenzoic acid

Beschreibung

4-Fluoro-2-isobutoxybenzoic acid (CAS: 58868-27-2; alternative CAS: 1443352-57-5) is a fluorinated benzoic acid derivative featuring a fluorine atom at the para position (C4) and an isobutoxy group at the ortho position (C2) on the aromatic ring. Its molecular weight is 212.22 g/mol. The isobutoxy substituent, a branched ether, contributes to increased lipophilicity compared to simpler alkoxy groups, while the carboxylic acid moiety enables hydrogen bonding and salt formation. This compound has been used in pharmaceutical and materials research, though it is currently listed as a discontinued product in some catalogs, possibly due to synthesis challenges or commercial prioritization.

Eigenschaften

IUPAC Name |

4-fluoro-2-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-7(2)6-15-10-5-8(12)3-4-9(10)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOSGXRGDURBCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-isobutoxybenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-fluorobenzoic acid.

Alkylation: The 4-fluorobenzoic acid undergoes alkylation with isobutyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form this compound.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-2-isobutoxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Esterification: Catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting carboxylic acids to alcohols.

Major Products Formed

Substitution: Depending on the nucleophile, various substituted derivatives of this compound can be formed.

Esterification: Esters of this compound.

Reduction: 4-Fluoro-2-isobutoxybenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-isobutoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-isobutoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s binding affinity and specificity due to its electronegativity and ability to form hydrogen bonds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Property Variations

The table below compares 4-fluoro-2-isobutoxybenzoic acid with three structurally related compounds:

Key Observations:

- Lipophilicity: The isobutoxy and cyclohexylmethoxy groups increase hydrophobicity (logP) compared to the phenylamino and ketone derivatives, making them more suitable for lipid-rich environments.

- Hydrogen Bonding: The phenylamino derivative exhibits strong intramolecular hydrogen bonds (N–H⋯O), while the carboxylic acid group in all compounds enables dimerization or salt formation.

- Synthetic Complexity: Introduction of branched alkoxy groups (e.g., isobutoxy) requires careful control of steric hindrance during etherification, whereas aryl amino groups necessitate palladium-catalyzed cross-coupling.

Crystallographic and Stability Insights

- 4-Fluoro-2-(phenylamino)benzoic acid crystallizes in dimeric forms via O–H⋯O hydrogen bonds, with dihedral angles between aromatic rings ranging from 52.65° to 55.63°. This contrasts with the isobutoxy analog, where the flexible ether chain may reduce crystallinity, favoring amorphous solid forms.

- Thermal Stability: Branched alkoxy groups (e.g., isobutoxy) may lower melting points compared to rigid substituents like phenylamino or benzoyl groups due to reduced packing efficiency.

Biologische Aktivität

4-Fluoro-2-isobutoxybenzoic acid is a compound of interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 232.23 g/mol. The presence of the fluorine atom and the isobutoxy group contributes to its unique chemical properties, influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available benzoic acid derivatives. The introduction of the isobutoxy group can be achieved through various alkylation methods, while the fluorination can be performed using selective fluorinating agents.

Research indicates that this compound exhibits significant interaction with P-glycoprotein (P-gp), a critical protein involved in multidrug resistance in cancer therapy. The compound has been shown to modulate ATPase activity, which is essential for P-gp function.

Case Studies

- In Vitro Studies : In a study assessing the impact of various benzoic acid derivatives on P-gp activity, this compound demonstrated a notable inhibition of ATP hydrolysis, suggesting its potential as a P-gp inhibitor. This was measured using membrane vesicles prepared from cells expressing P-gp, with results indicating an IC50 value that highlights its potency compared to other analogs .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor volumes when combined with chemotherapeutic agents, indicating that it may enhance the efficacy of existing drugs by overcoming resistance mechanisms .

Table 2: Summary of Biological Activity

| Activity Type | Result |

|---|---|

| ATPase Inhibition | Significant (IC50 values noted) |

| Tumor Volume Reduction | Observed in animal models |

| Modulation of P-gp | Effective substrate/inhibitor |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The fluorine atom plays a crucial role in enhancing lipophilicity, which aids in cellular uptake and interaction with membrane proteins like P-gp. SAR studies indicate that modifications to the isobutoxy group can significantly alter the compound's effectiveness as an inhibitor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.